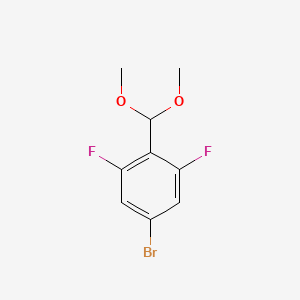
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO4S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination of 5,7-dimethoxy-1-benzothiophene-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar chlorination processes are scaled up for industrial synthesis, with considerations for reaction efficiency, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine and methoxy groups may play a role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
- 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
- 5-Methoxy-1-benzothiophene-2-carboxylic acid
Uniqueness
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is unique due to the specific positioning of its chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
926210-53-9 |
|---|---|
Fórmula molecular |
C11H9ClO4S |
Peso molecular |
272.70 g/mol |
Nombre IUPAC |
3-chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4S/c1-15-5-3-6-8(12)10(11(13)14)17-9(6)7(4-5)16-2/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
KLSQLDOFONCIEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)SC(=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)


![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)
![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)

![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)



![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)


